molecular formula C11H14O2 B031052 2-[(3,5-Dimethylphenoxy)methyl]oxirane CAS No. 4287-30-3

2-[(3,5-Dimethylphenoxy)methyl]oxirane

Cat. No. B031052
CAS RN: 4287-30-3
M. Wt: 178.23 g/mol
InChI Key: ALJXKSOYHMOQSF-UHFFFAOYSA-N
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Description

“2-[(3,5-Dimethylphenoxy)methyl]oxirane” is a chemical compound with the molecular formula C11H14O2 . It is used as a reactant in the preparation of thiiranes .


Molecular Structure Analysis

The molecular structure of “2-[(3,5-Dimethylphenoxy)methyl]oxirane” consists of a three-membered epoxide ring attached to a phenyl ring substituted with two methyl groups . The InChI code for this compound is 1S/C11H14O2/c1-8-3-9(2)5-10(4-8)12-6-11-7-13-11/h3-5,11H,6-7H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of “2-[(3,5-Dimethylphenoxy)methyl]oxirane” is 178.23 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

  • Analyzing Chiral Amines

    (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as a versatile reagent for determining the enantiomeric excess (ee) of α-chiral amines, making it useful for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

  • Polymer Synthesis

    The successful synthesis and polymerization of 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane lead to a stiff, stretched polyether with intramolecular charge transfer interactions (Merlani et al., 2015).

  • Epoxy Resins

    Compounds like 2-(tret-butoxymethyl) oxirane and 2-((2,6-di-tret-buthyl-4-methyl enoxy)-methyl) oxirane show potential for hot-setting epoxy resins, highlighting their application in material science (Savin et al., 2008).

  • Catalytic Hydrogenation

    Catalytic hydrogenation of oxirane and methyloxirane can produce ethanol and propan-1-ol, respectively, showing potential in chemical synthesis (Kuevi et al., 2012).

  • Antibacterial and Inhibitory Activities

    N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides demonstrate significant antibacterial activity and lipoxygenase inhibitory activity, suggesting pharmaceutical applications (Rasool et al., 2016).

  • Mutagenic Potential Analysis

    Research on oxiranes and siloranes has revealed their low mutagenic potentials, although some oxiranes can induce strong effects on gene mutations and micronuclei in mammalian cells, important for safety evaluations in biomedical applications (Schweikl et al., 2004).

  • High-Pressure Chemistry

    The reaction of oxiranes with carbon disulfide under high pressure can produce 1,3-dithiolane-2-thiones, a process relevant in organic synthesis and industrial chemistry (Taguchi et al., 1988).

Safety And Hazards

The safety information for “2-[(3,5-Dimethylphenoxy)methyl]oxirane” includes several hazard statements: H302, H312, H315, H317, H319, H332, H335, H341, H351, H411 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), harmful if inhaled (H332), may cause respiratory irritation (H335), suspected of causing genetic defects (H341), suspected of causing cancer (H351), and toxic to aquatic life with long lasting effects (H411) .

Future Directions

The future directions for “2-[(3,5-Dimethylphenoxy)methyl]oxirane” are not specified in the sources I found. Future directions for a chemical compound could include potential applications in various fields such as medicine, materials science, or energy production .

properties

IUPAC Name

2-[(3,5-dimethylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-3-9(2)5-10(4-8)12-6-11-7-13-11/h3-5,11H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJXKSOYHMOQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345019
Record name 2-[(3,5-Dimethylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-Dimethylphenoxy)methyl]oxirane

CAS RN

4287-30-3
Record name 2-[(3,5-Dimethylphenoxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4287-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,5-Dimethylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-[(3,5-dimethylphenoxy)methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YF Liang, Y Yuan, T Shen, S Song… - Chinese Journal of …, 2018 - Wiley Online Library
The I 2 catalyzed highly selective oxidative condensation of cyclohexenones and alcohols for the synthesis of aryl alkyl ethers has been described. DMSO is employed as the mild …
Number of citations: 9 onlinelibrary.wiley.com
DI Brahmbhatt, UR Pandya - 2003 - nopr.niscpr.res.in
Various 3-aryloxymethyl-3,4-dihydroisocoumarins 5a-l have been synthesized by alkylation of the ortho-lithio derivatives of N-methyl benzamides 2a-c with 2-aryloxymethyl oxiranes 3a-…
Number of citations: 1 nopr.niscpr.res.in

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